molecular formula C14H20BrN B8349444 2-(4-Bromophenyl)-2-cyclohexylethanamine

2-(4-Bromophenyl)-2-cyclohexylethanamine

Cat. No.: B8349444
M. Wt: 282.22 g/mol
InChI Key: RGUSFOLSIUXBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2-cyclohexylethanamine is a brominated aromatic amine characterized by a central carbon atom bonded to three distinct groups: a 4-bromophenyl ring, a cyclohexyl substituent, and an ethanamine moiety (NH₂-CH₂-). While its exact pharmacological profile remains understudied, structural analogs suggest possible applications in medicinal chemistry, particularly in modulating central nervous system targets or enzyme interactions .

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

2-(4-bromophenyl)-2-cyclohexylethanamine

InChI

InChI=1S/C14H20BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10,16H2

InChI Key

RGUSFOLSIUXBLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of 2-(4-Bromophenyl)-2-cyclohexylethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₄H₁₈BrN 280.2 4-Bromophenyl, cyclohexyl, ethanamine High lipophilicity (logP ~3.5), 1 H-bond donor, 1 acceptor
2-(4-Bromophenyl)-N-methylethanamine C₉H₁₂BrN 214.1 4-Bromophenyl, methylamine Lower lipophilicity (logP ~2.1), 1 H-bond donor, 1 acceptor
Bromodiphenhydramine Hydrochloride C₁₇H₂₀BrNO·HCl 369.3 Diphenylmethoxy, dimethylamine Pharmaceutical use (antihistamine), 2 H-bond acceptors, moderate logP (~3.8)
2-(4-Bromo-thiophen-2-yl)-2-methoxyethanamine C₇H₁₀BrNOS 236.0 Thiophene (Br-substituted), methoxy Enhanced metabolic stability (sulfur atom), logP ~1.9, 1 H-bond donor, 3 acceptors
1-(4-Bromophenyl)ethylamine C₁₆H₂₆BrN 312.3 Branched alkyl chain, bromophenyl ethyl High lipophilicity (logP ~5.2), prolonged half-life

Functional Group Impact on Properties

Cyclohexyl vs. Steric bulk from the cyclohexyl group may reduce binding affinity to flat aromatic receptors compared to smaller substituents .

Aromatic System Variations

  • Replacing the benzene ring in the target compound with a thiophene (as in ) introduces sulfur, which alters electronic distribution and may improve metabolic stability due to resistance to oxidative metabolism .

Branched Alkyl Chains

  • The compound in features a 6-methylheptan-2-yl group, which significantly increases lipophilicity (logP ~5.2). This property correlates with prolonged biological half-lives in hydrophobic environments, such as adipose tissue .

Pharmaceutical Analogs

  • Bromodiphenhydramine (), a clinically used antihistamine, shares a brominated aromatic system but incorporates a diphenylmethoxy group. This structural difference highlights how ether linkages and additional aromatic rings can enhance receptor binding specificity .

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